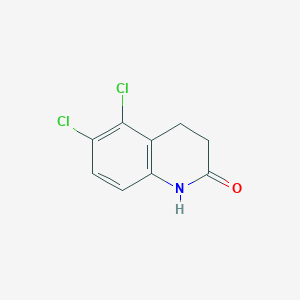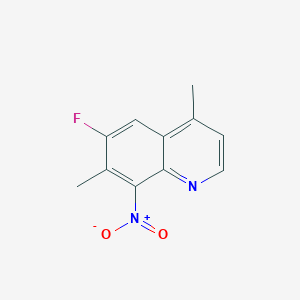![molecular formula C9H9BO2S2 B11885633 (5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid CAS No. 918412-93-8](/img/structure/B11885633.png)
(5'-Methyl-[2,2'-bithiophen]-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a bithiophene structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including materials science, medicinal chemistry, and catalysis. The presence of the boronic acid group allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid typically involves the borylation of a bithiophene precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated bithiophene with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
While specific industrial production methods for (5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid are not extensively documented, the general principles of large-scale boronic acid synthesis can be applied. These methods typically involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene, ethanol, or water. Reaction conditions vary depending on the specific reaction but often involve temperatures ranging from room temperature to 100°C and reaction times from a few hours to overnight .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates .
Wissenschaftliche Forschungsanwendungen
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the development of molecular probes and sensors due to its ability to form reversible covalent bonds with diols and other functional groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs that can inhibit specific enzymes or proteins.
Wirkmechanismus
The mechanism of action of (5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid largely depends on its ability to form reversible covalent bonds with various functional groups. This property allows it to interact with molecular targets such as enzymes, proteins, and other biomolecules. In medicinal chemistry, the boronic acid group can inhibit enzymes by forming a covalent bond with the active site serine or other nucleophilic residues, thereby blocking the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Similar in structure but with a phenyl group instead of a bithiophene.
Thiophene-2-boronic acid: Contains a single thiophene ring instead of a bithiophene.
(2,2’-Bithiophen)-5-boronic acid: Similar structure but without the methyl group.
Uniqueness
(5’-Methyl-[2,2’-bithiophen]-5-yl)boronic acid is unique due to the presence of both the bithiophene structure and the boronic acid group. This combination imparts unique electronic properties and reactivity, making it particularly useful in the synthesis of complex organic molecules and advanced materials .
Eigenschaften
CAS-Nummer |
918412-93-8 |
|---|---|
Molekularformel |
C9H9BO2S2 |
Molekulargewicht |
224.1 g/mol |
IUPAC-Name |
[5-(5-methylthiophen-2-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H9BO2S2/c1-6-2-3-7(13-6)8-4-5-9(14-8)10(11)12/h2-5,11-12H,1H3 |
InChI-Schlüssel |
GLQUQEDKFYJNDI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(S1)C2=CC=C(S2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)

![1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11885589.png)








![N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11885634.png)
